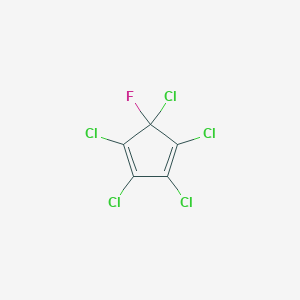![molecular formula C13H25NO4 B14387641 2-[(Ethoxycarbonyl)amino]octyl acetate CAS No. 89736-62-9](/img/structure/B14387641.png)
2-[(Ethoxycarbonyl)amino]octyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethoxycarbonyl)amino]octyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized through the reaction of an alcohol and an acid, forming a structure that includes both an ester and an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)amino]octyl acetate typically involves the esterification of 2-aminooctanol with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated systems to mix the reactants and control the reaction conditions precisely. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxycarbonyl)amino]octyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the compound with a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Forms ethyl carbamate and octanoic acid.
Reduction: Forms 2-aminooctanol.
Substitution: Forms various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-[(Ethoxycarbonyl)amino]octyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential use as a prodrug, where it can be metabolized in the body to release the active drug.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-[(Ethoxycarbonyl)amino]octyl acetate involves its hydrolysis in the body to release ethyl carbamate and octanoic acid. These metabolites can then interact with various molecular targets and pathways. Ethyl carbamate is known to have anesthetic properties, while octanoic acid can be metabolized to produce energy.
Comparison with Similar Compounds
2-[(Ethoxycarbonyl)amino]octyl acetate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Octyl acetate: Another ester with a fruity odor, used in perfumes and flavoring agents.
2-Aminoethyl acetate: An ester with an amine group, used in the synthesis of pharmaceuticals.
Properties
CAS No. |
89736-62-9 |
|---|---|
Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)octyl acetate |
InChI |
InChI=1S/C13H25NO4/c1-4-6-7-8-9-12(10-18-11(3)15)14-13(16)17-5-2/h12H,4-10H2,1-3H3,(H,14,16) |
InChI Key |
KTDAAWZMBYPFMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC(=O)C)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


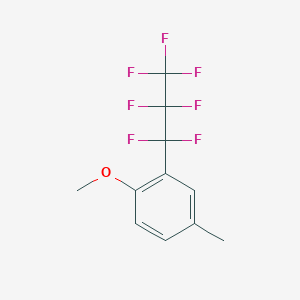
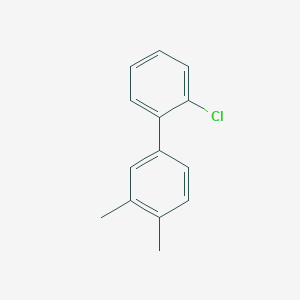
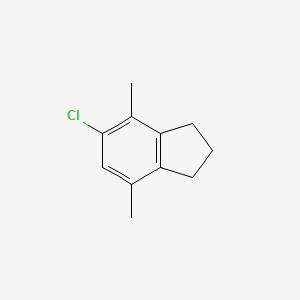
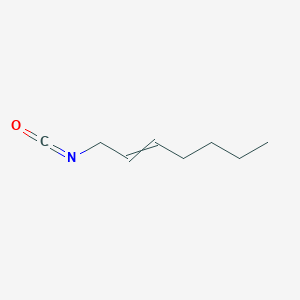

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)

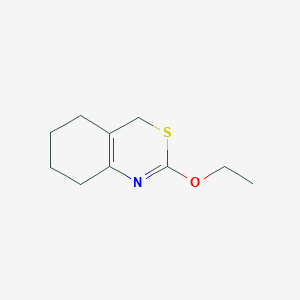
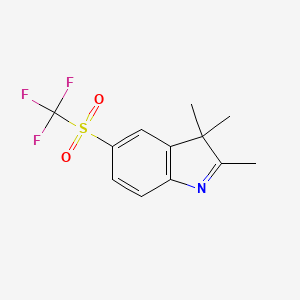
![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)
![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)
